

Cerdulatinib in Relapsed/Refractory Hematologic Malignancies: Application Notes and Experimental Protocols

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Compound Focus: Cerdulatinib

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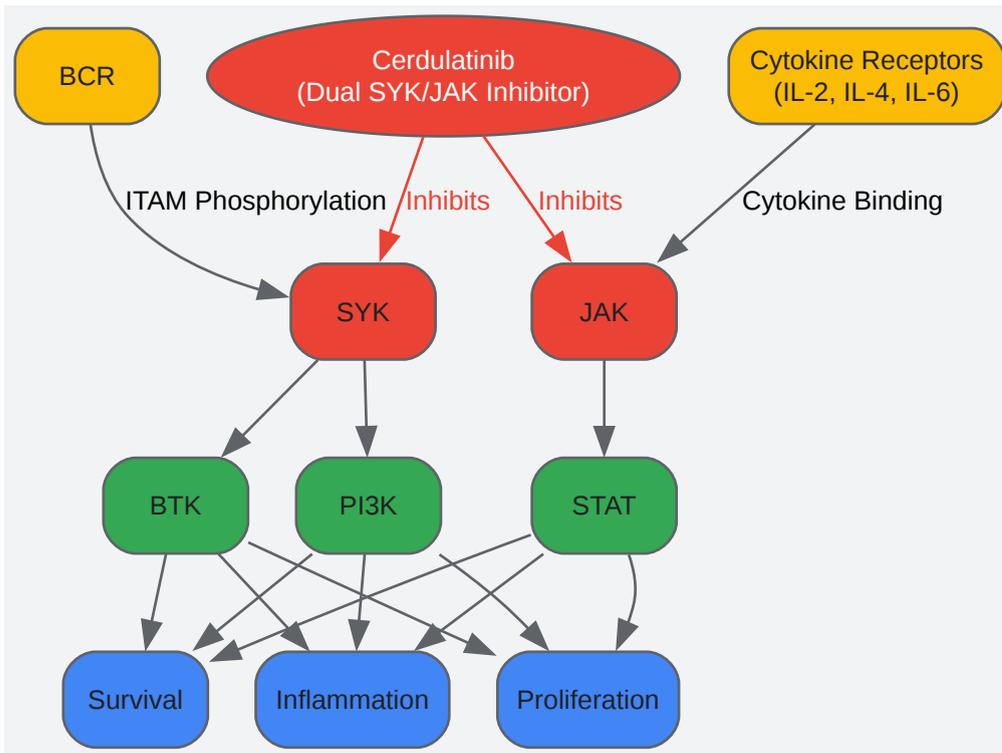
Mechanism of Action and Signaling Pathway Inhibition

Cerdulatinib's unique mechanism involves dual inhibition of **SYK** and **JAK** pathways, which are crucial for tumor survival and proliferation in various hematologic malignancies.

- **SYK Inhibition:** SYK is a cytosolic non-receptor protein tyrosine kinase mainly expressed in hematopoietic cells and is a critical element in the B-cell receptor (BCR) signaling pathway. It also plays key roles in signal transduction from Fc receptors and adhesion receptors [1]. Following BCR engagement, SYK binds to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) on CD79a/CD79b, initiating downstream signaling through PI3K and BTK, ultimately leading to cell proliferation and survival [1].
- **JAK Inhibition:** The JAK-STAT pathway is activated by various cytokines and growth factors. In hematologic malignancies, constitutive activation of this pathway provides survival signals and contributes to treatment resistance. **Cerdulatinib** inhibits JAK family enzymes, blocking these signals [2].
- **Dual Advantage:** This dual targeting simultaneously disrupts tumor-intrinsic survival signals (through BCR inhibition) and microenvironment-derived signals (through cytokine disruption), providing a

comprehensive approach to targeting hematologic cancers [2].

The following diagram illustrates the key signaling pathways targeted by **cerdulatinib** and its mechanism of action:



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*Figure 1: **Cerdulatinib** dual inhibition of SYK and JAK signaling pathways. The diagram illustrates how **cerdulatinib** simultaneously targets both BCR-driven (SYK-dependent) and cytokine-driven (JAK-dependent) survival pathways in hematologic malignancies.*

Clinical Trial Design and Dosing Regimens

Phase 1/2a Clinical Trial Structure

The development of **cerdulatinib** followed a structured clinical trial design (NCT01994382) consisting of two main phases [3]:

- **Phase 1 (Dose Escalation):** This initial phase enrolled 43 patients with relapsed/refractory CLL/SLL or B-cell non-Hodgkin lymphoma. Patients received single-agent **cerdulatinib** at assigned dose levels starting from 15 mg once daily (QD), with increasing doses until the maximum tolerated dose (MTD) or maximum administered dose (MAD) was identified [3].
- **Phase 2a (Dose Expansion):** This phase consisted of 6 planned cohorts of up to 40 patients each by specific cancer type. Five cohorts received single-agent **cerdulatinib** at a starting dose of 30 mg twice daily (BID) in 28-day cycles, while one cohort received **cerdulatinib** plus rituximab (375 mg/m² intravenous) [3].

Recommended Dosing and Schedule

Based on phase 1 findings, the recommended dose for phase 2a studies was established as **30 mg orally twice daily** in continuous 28-day cycles until disease progression or unacceptable toxicity [4] [5]. Treatment continues until disease progression, unacceptable toxicity, or study withdrawal.

Efficacy Data Across Hematologic Malignancies

Peripheral T-Cell Lymphoma (PTCL) Results

In the PTCL cohort of the phase 2a study, 65 patients with relapsed/refractory disease received **cerdulatinib** 30 mg BID. The population comprised various subtypes, with notable efficacy observed in specific histological classifications [4] [5].

Table 1: Efficacy of **cerdulatinib** in relapsed/refractory peripheral T-cell lymphoma

Parameter	Overall PTCL (N=65)	AITL/TFH Subtype (N=29)	Other T-cell Lymphomas (N=25)	PTCL-NOS (N=11)
Overall Response Rate (ORR)	36.2% (95% CI: 24.0-49.9%)	51.9% (95% CI: 31.9-71.3%)	31.8%	0%

Parameter	Overall PTCL (N=65)	AITL/TFH Subtype (N=29)	Other T-cell Lymphomas (N=25)	PTCL-NOS (N=11)
Complete Response (CR)	12 patients	10 patients	2 patients	0 patients
Partial Response (PR)	9 patients	4 patients	5 patients	0 patients
Stable Disease (SD)	14 patients	3 patients	Information missing	Information missing
Median Time to Response	1.9 months	1.9 months (range: 1.5-16.5)	Information missing	Information missing
Median Duration of Response	Not reported	12.9 months (range: 0.0-35.5)	5.3 months	Not applicable
Median Progression-Free Survival	Not reported	4.6 months (range: 0.6-37.4)	Information missing	Information missing

B-cell Malignancies Activity

Earlier phase 1 data demonstrated activity across various B-cell malignancies, with complete SYK and JAK pathway inhibition achieved in whole blood of patients at tolerated exposures [2].

Table 2: **Cerdulatinib** activity in B-cell malignancies from phase 1 study

Malignancy Type	Patient Number	Response Data	Pharmacodynamic Findings
Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (CLL/SLL)	8	Meaningful clinical responses observed	Diminished expression of CD69, CD86, CD5; enhanced CXCR4

Malignancy Type	Patient Number	Response Data	Pharmacodynamic Findings
Follicular Lymphoma	13	Meaningful clinical responses observed	BCR and IL-4 suppression demonstrated
Diffuse Large B-Cell Lymphoma (DLBCL)	16	Meaningful clinical responses observed	SYK/JAK inhibition correlated with tumor response
Mantle Cell Lymphoma	6	Meaningful clinical responses observed	Serum inflammation markers reduced
All B-cell Malignancies	43	IC50 values: 0.27-1.11 μ mol/L across BCR, IL2, IL4, IL6 signaling	Significant correlation between target inhibition and tumor response

Safety and Tolerability Profile

The safety population across studies demonstrated a manageable toxicity profile with specific characteristic adverse events [4] [5].

Table 3: Treatment-emergent adverse events (TEAEs) with **cerdulatinib** 30 mg BID

Adverse Event	All Grades Frequency	Grade ≥ 3 Frequency	Management Recommendations
Amylase Elevation	Not reported	23.1%	Transient and reversible; monitor regularly; rarely associated with clinical pancreatitis
Anemia	Not reported	20.0%	Supportive care with transfusions as needed; dose modification for persistent high-grade events
Lipase Elevation	Not reported	18.5%	Transient and reversible; monitor regularly; rarely associated with clinical pancreatitis

Adverse Event	All Grades Frequency	Grade ≥ 3 Frequency	Management Recommendations
Neutropenia	Not reported	12.3%	Monitor blood counts regularly; consider growth factor support for persistent cases
Sepsis	Not reported	9.2%	Prompt evaluation and treatment of infections; hold dose during active infection
Diarrhea	Not reported	7.7%	Supportive care with antidiarrheals; dose reduction for persistent high-grade events
EBV Reactivation	Case reports	Case reports	Monitor for viral reactivation; hold treatment and administer appropriate antiviral therapy

Comprehensive Experimental Protocols

Clinical Trial Inclusion/Exclusion Criteria

Inclusion Criteria [3]:

- Patients ≥ 18 years with histologically confirmed PTCL, CLL/SLL, B-cell NHL, or CTCL with relapsed/refractory disease
- ≥ 1 prior systemic therapy (prior brentuximab required for CD30+ PTCL patients)
- Measurable disease defined as: ≥ 1 lesion ≥ 1.5 cm in single dimension, quantifiable circulating tumor cells, IgM $> 2 \times$ ULN for Waldenström's macroglobulinemia, or mSWAT > 0 for CTCL
- ECOG performance status 0-1
- Adequate hematologic, hepatic, and renal function (ANC $> 1000/\mu\text{L}$, platelets $> 75,000/\mu\text{L}$, creatinine $< 1.5 \times$ ULN or CrCl > 50 mL/min, bilirubin < 2.0 mg/dL, AST/ALT $< 2.5 \times$ ULN)

Exclusion Criteria [3]:

- Richter's syndrome, Burkitt's lymphoma, or Burkitt-like lymphoma
- Prior stem cell transplant with infusion within 90 days or active GVHD treatment within 8 weeks
- Prior therapy with SYK inhibitors
- Chronic treatment with strong CYP3A4 inhibitors/inducers or proton pump inhibitors
- Known lymphomatous involvement of the CNS

- Persistent, unresolved NCI CTCAE v4.0 \geq Grade 2 drug-related toxicity
- Active infection requiring systemic treatment
- Significant gastrointestinal disease or major surgery within 4 weeks

Pharmacodynamic Assessment Methodology

Sample Collection and Processing [2]:

- **Whole Blood Stimulation:** Collect blood in sodium heparin tubes pre-dose and at multiple timepoints post-dose (1, 2, 4, 6, 8, 24 hours)
- **Stimulate with BCR cross-linking agent (goat F(ab')₂ anti-human IgM) or cytokine stimuli (IL-2, IL-4, IL-6)**
- **Fix and permeabilize cells using standardized protocols**
- **Intracellular Staining for Phosphoproteins:** Use fluorescently labeled antibodies against pSYK, pBTK, pPLCG2, pERK, pSTAT1, pSTAT3, pSTAT5, pSTAT6
- **Flow Cytometry Analysis:** Acquire data on 8-color flow cytometer, analyze using specialized software

Signal Inhibition Calculations [2]:

- Calculate percentage inhibition compared to pre-dose samples
- Determine IC₅₀ values for each signaling pathway
- Correlate extent of target inhibition with serum **cerdulatinib** concentrations and tumor response

Response Assessment Protocol

Radiological Assessment [4] [5]:

- Perform CT or PET/CT scans at baseline and every 2 cycles (8 weeks) initially
- Use Lugano classification criteria for response assessment
- **Complete Response (CR):** Complete radiological resolution of all disease manifestations
- **Partial Response (PR):** \geq 50% decrease in sum of product diameters of target lesions
- **Stable Disease (SD):** Neither sufficient shrinkage for PR nor sufficient increase for PD
- **Progressive Disease (PD):** \geq 50% increase in sum of product diameters or new lesions

Biomarker Assessment [2]:

- Monitor serum inflammation markers (CRP, cytokines)
- Evaluate B-cell activation markers (CD69, CD86) by flow cytometry

- Assess minimal residual disease in CLL patients achieving CR/PR by high-sensitivity flow cytometry

Discussion and Clinical Implications

The clinical development of **cerdulatinib** represents a significant advancement in the treatment of relapsed/refractory hematologic malignancies, particularly for PTCL subtypes where treatment options are limited. The differential activity observed across PTCL subtypes (51.9% ORR in AITL/TFH vs. 0% in PTCL-NOS) highlights the importance of patient selection and suggests underlying biological differences in pathway dependency [4] [5].

The pharmacodynamic data demonstrate that **cerdulatinib** achieves complete SYK and JAK pathway inhibition at the 30 mg BID dose, with IC50 values of 0.27-1.11 $\mu\text{mol/L}$ across various signaling pathways. The significant correlation between extent of target inhibition and tumor response provides strong proof of mechanism and supports the dual inhibition approach [2].

The manageable safety profile, with predominantly hematological and laboratory abnormalities (elevated amylase/lipase, anemia) that are generally reversible and manageable with supportive care, suggests a favorable benefit-risk profile for the AITL/TFH population [4]. The absence of clinical pancreatitis despite amylase/lipase elevations is noteworthy and may reflect off-target effects without true pancreatic inflammation.

Conclusion

Cerdulatinib demonstrates promising clinical activity and acceptable tolerability in relapsed/refractory hematologic malignancies, with particularly robust activity in AITL/TFH subtypes of PTCL. The recommended phase 2 dose of 30 mg orally twice daily achieves target inhibition levels associated with clinical responses. Future development should focus on biomarker identification to optimize patient selection and exploration of rational combination strategies to enhance and prolong treatment responses.

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